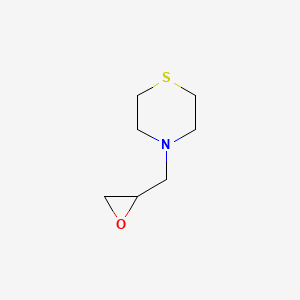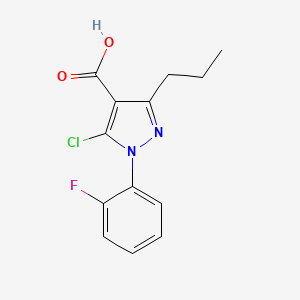![molecular formula C11H5ClF2N4 B1420348 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1096926-23-6](/img/structure/B1420348.png)
7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
Übersicht
Beschreibung
“7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the CAS Number: 1096926-23-6 . It has a molecular weight of 266.64 . It is in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H5ClF2N4/c12-9-4-10-16-17-11(18(10)5-15-9)7-2-1-6(13)3-8(7)14/h1-5H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 266.64 . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Divate and Dhongade-Desai (2014) described the microwave-assisted synthesis of 7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine derivatives. These compounds were synthesized using a one-pot protocol and showed potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Pharmacological Applications
- The anticonvulsant potential of certain derivatives of this compound was also highlighted in a study by Guan et al. (2012), where 7-substituted-[1,2,4]triazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant activities (Guan et al., 2012).
Antimicrobial and Antitumor Activities
- Research by Kumar et al. (2009) on 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, which include derivatives of the compound , demonstrated antibacterial properties against various bacteria, with some compounds showing greater efficacy than commercial antibiotics (Kumar et al., 2009).
- Hafez and El-Gazzar (2009) explored the synthesis of triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, noting inhibitory effects on the growth of various cancer cell lines (Hafez & El-Gazzar, 2009).
Crystallography and Structural Analysis
- A study on the crystal structures of triazolo[4,3-c]pyrimidine derivatives by Boechat et al. (2014) provided insights into the intermolecular interactions and the influence of substituents on the supramolecular assemblies of these compounds (Boechat et al., 2014).
Synthesis and Characterization
- Research by Zanatta et al. (2011) involved the regioselective synthesis and characterization of new 3-aryl-7-trifluoromethyl-[1,2,4]triazolo[4,3–a]pyrimidines, demonstrating the versatility and potential applications of these compounds (Zanatta et al., 2011).
Eigenschaften
IUPAC Name |
7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF2N4/c12-9-4-10-16-17-11(18(10)5-15-9)7-2-1-6(13)3-8(7)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCJUDZTIMTQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN=C3N2C=NC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)


![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)


![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)



![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)